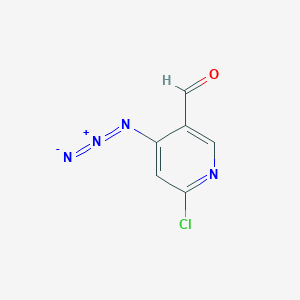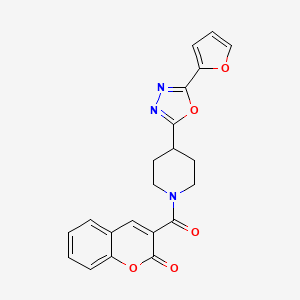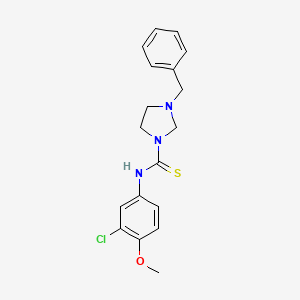
4-Azido-6-chloropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-6-chloropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3ClN4O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an azido group (-N3) and a chloro group (-Cl) attached to the pyridine ring, along with an aldehyde group (-CHO) at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-chloropyridine-3-carbaldehyde typically involves the introduction of the azido group and the chloro group onto the pyridine ring, followed by the formation of the aldehyde group. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-chloropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups replacing the azido or chloro groups.
Oxidation: The major product is 4-azido-6-chloropyridine-3-carboxylic acid.
Reduction: The major product is 4-azido-6-chloropyridine-3-methanol.
Scientific Research Applications
4-Azido-6-chloropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-6-chloropyridine-3-carbaldehyde involves its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in bioconjugation and labeling studies. The chloro group can participate in substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-6-chloropyridine-3-carboxylic acid
- 4-Azido-6-chloropyridine-3-methanol
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
Uniqueness
4-Azido-6-chloropyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions and applications. The presence of the azido group allows for click chemistry, while the aldehyde group enables bioconjugation. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-azido-6-chloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-6-1-5(10-11-8)4(3-12)2-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXRRZZYYAKPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

![3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2804098.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)



![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)


![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)

